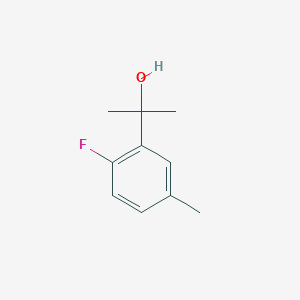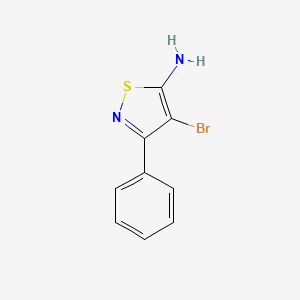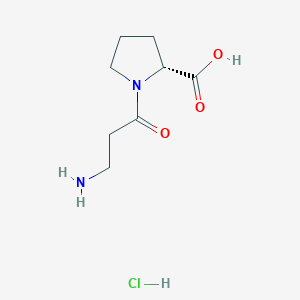
1-Methyl-decahydro-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-decahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a decahydro structure, meaning it is fully saturated with hydrogen atoms, and a methyl group attached to the nitrogen atom at the first position. The naphthyridine core consists of two fused pyridine rings, making it a versatile structure in medicinal and synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-decahydro-1,7-naphthyridine can be synthesized through various methods. One common approach involves the reduction of the corresponding naphthyridine precursor using sodium and ethanol . Another method includes the use of platinum oxide in an acidic solution to achieve the reduction . These methods ensure the complete saturation of the naphthyridine ring system.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and solvents is crucial to ensure high yield and purity. The use of catalytic hydrogenation with platinum oxide or other suitable catalysts is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-decahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: As mentioned, the compound itself is a product of reduction reactions.
Substitution: The methyl group and hydrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium and ethanol, or platinum oxide in acidic solutions, are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Fully saturated naphthyridine compounds.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-decahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-decahydro-1,7-naphthyridine is primarily based on its interaction with biological targets. The compound can bind to specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.
1,6-Naphthyridine: Known for its anticancer properties.
1,8-Naphthyridine: Used in various synthetic applications.
Uniqueness: 1-Methyl-decahydro-1,7-naphthyridine is unique due to its fully saturated structure and the presence of a methyl group at the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-8-4-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
Clé InChI |
YZQLPYYBDJRSHV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2C1CNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)

![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)


![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)





![(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone](/img/structure/B13503454.png)
